Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Overview
Description
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methyl group, a piperazine ring, and a nitrobenzoate moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to inhibit the cdk4/cyclin d1 and ark5 kinases, which are involved in cell cycle regulation and metabolic processes .
Pharmacokinetics
Related compounds have shown varied absorption and distribution profiles, and their metabolism and excretion are often complex .
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells at concentrations of approximately 30-100 nm .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position, yielding methyl 3-nitrobenzoate.
Piperazine Substitution: The nitro compound is then reacted with 4-methylpiperazine under suitable conditions to form the desired product. This step often involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted piperazine derivatives can be obtained.
Hydrolysis: The major product is 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Comparison with Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 4-(4-Methylpiperazin-1-yl)aniline
Comparison: Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced anticancer properties and greater versatility in chemical synthesis.
Biological Activity
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Nitro Group : A nitro substituent at the meta position relative to the ester group.
- Methyl Ester : The methyl ester functional group enhances its solubility and bioavailability.
This compound is classified under piperazine derivatives, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are crucial in cancer cell proliferation and angiogenesis .
- Apoptosis Induction : Research indicates that related compounds can induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM .
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) has been observed, affecting cell cycle progression and promoting cell death in malignancies .
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. Notably, studies have shown that it can inhibit the migration and invasion of cancer cells. For instance, a study reported that a structurally similar compound, 4-methyl-3-nitrobenzoic acid, effectively inhibited epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells . This suggests a potential application for this compound in preventing metastasis.
Pharmacological Studies
In pharmacological studies, this compound has been evaluated for its effects on various cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Mechanism |
---|---|---|---|
This compound | Structure | Anticancer, kinase inhibition | Apoptosis induction |
Methyl 4-(4-methylpiperazin-1-yl)benzoate | Structure | Moderate anticancer activity | Cell cycle regulation |
4-Methyl-3-nitrobenzoic acid | Structure | Strong anticancer activity | Inhibition of EGF-induced migration |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively studied; however, related compounds exhibit variable absorption and distribution profiles. The metabolism often involves de-esterification processes facilitated by esterases present in biological systems .
In terms of safety, preliminary studies suggest that while the compound exhibits significant biological activity, further toxicological assessments are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)11-4-3-10(13(17)20-2)9-12(11)16(18)19/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPYNGMXXLTUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387700 | |
Record name | Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65715-48-2 | |
Record name | Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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